molecular formula C11H8FNO B13053022 5-Fluoro-4-phenylpyridin-2(1H)-one

5-Fluoro-4-phenylpyridin-2(1H)-one

Cat. No.: B13053022
M. Wt: 189.19 g/mol
InChI Key: YMXOTUYMJHIIIU-UHFFFAOYSA-N
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Description

5-Fluoro-4-phenylpyridin-2(1H)-one is a pyridine derivative with the molecular formula C11H8FNO This compound is characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-phenylpyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenylpyridine and fluorinating agents.

    Cyclization: The cyclization step involves the formation of the pyridin-2(1H)-one ring, which can be achieved through various cyclization reactions, such as the Pinner reaction or the Bischler-Napieralski reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed to convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium methoxide (NaOMe) in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of reduced derivatives such as 5-Fluoro-4-phenylpyridin-2-amine.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

5-Fluoro-4-phenylpyridin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Material Science: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The phenyl group contributes to the compound’s hydrophobic interactions, further stabilizing its binding to the target.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyridin-2(1H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Chloro-4-phenylpyridin-2(1H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and binding affinity.

    5-Bromo-4-phenylpyridin-2(1H)-one: Contains a bromine atom, which affects the compound’s electronic properties and reactivity.

Uniqueness

5-Fluoro-4-phenylpyridin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

5-fluoro-4-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C11H8FNO/c12-10-7-13-11(14)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,13,14)

InChI Key

YMXOTUYMJHIIIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC=C2F

Origin of Product

United States

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